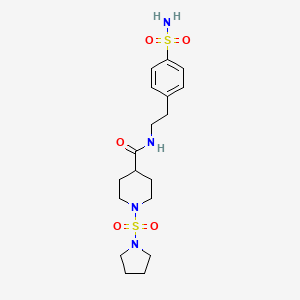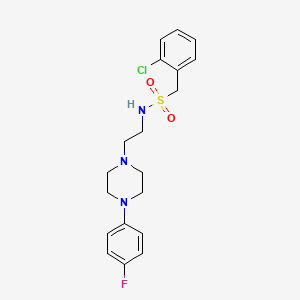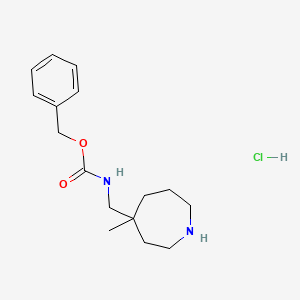
4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity .科学的研究の応用
Synthesis Methods
A study by Yehia, Polborn, & Müller (2002) describes a novel method to synthesize dihydropyrindines and tetrahydroquinolines. This method involves a one-pot, three-step, four-component process, which could be relevant for the synthesis of complex compounds like 4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one.
Antimicrobial Properties
Research conducted by Desai et al. (2020) focuses on the antimicrobial properties of certain quinazoline derivatives. They synthesized 5-aryl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(pyridin-4-yl)thiazolidin-4-ones and found them to have good to excellent inhibition potency against various bacterial strains.
Redox-Neutral Amine C-H Functionalization
A study by Zhu & Seidel (2016) discusses a new variant of the Ugi reaction, which includes redox-neutral α-amidation with concurrent N-alkylation. This reaction could be significant for modifying compounds like this compound for specific applications.
Neuroprotective and Anticonvulsant Activities
The synthesis and study of N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, as reported by Makhaeva et al. (2017), reveal potential multifunctional agents for treating neurodegenerative diseases. These derivatives, related in structure to the compound , showed structure-dependent inhibitory activity against human erythrocyte acetylcholinesterase and other enzymes.
Antioxidant Activity
Research by Salem et al. (2015) describes the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine, showing significant antioxidant activities. This could imply potential antioxidant applications for similarly structured compounds.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(pyridin-3-ylmethylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14-16-12-6-2-1-5-11(12)13(17-14)19-9-10-4-3-7-15-8-10/h3-4,7-8H,1-2,5-6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSJQZCPUWULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)
![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)


![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)


![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)